

A Spectroscopic Comparison of 2-Chloro-2-methylpropanoic Acid and Its Derivatives

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Compound of Interest

Compound Name: 2-Chloro-2-methylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **2-Chloro-2-methylpropanoic acid** and its primary derivatives: 2-chloro-2-methylpropanoyl chloride, 2-chloro-2-methylpropanamide, and methyl 2-chloro-2-methylpropanoate. The objective is to offer a clear, data-driven comparison of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics to aid in their identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chloro-2-methylpropanoic acid** and its derivatives. It is important to note that while some of the data is derived from experimental sources, other values are predicted or based on typical ranges for the respective functional groups due to the limited availability of comprehensive experimental spectra for all compounds in publicly accessible databases.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift (δ) of $-\text{CH}_3$ (ppm)	Chemical Shift (δ) of other protons (ppm)	Solvent
2-Chloro-2-methylpropanoic acid	~1.8 (s, 6H)	~10-13 (s, 1H, -COOH)	CDCl_3
2-chloro-2-methylpropanoyl chloride	~1.9 (s, 6H)	-	CDCl_3
2-chloro-2-methylpropanamide	~1.7 (s, 6H)	~5.5-7.5 (br s, 2H, -NH ₂)	CDCl_3
Methyl 2-chloro-2-methylpropanoate	~1.7 (s, 6H)	~3.8 (s, 3H, -OCH ₃)	CDCl_3

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift (δ) of $-\text{C}(\text{CH}_3)_2$ (ppm)	Chemical Shift (δ) of $-\text{C=O}$ (ppm)	Chemical Shift (δ) of other carbons (ppm)	Solvent
2-Chloro-2-methylpropanoic acid	~70	~175	~30 (-CH ₃)	CDCl_3
2-chloro-2-methylpropanoyl chloride	~75	~170	~32 (-CH ₃)	CDCl_3
2-chloro-2-methylpropanamide	~68	~178	~28 (-CH ₃)	CDCl_3
Methyl 2-chloro-2-methylpropanoate	~69	~173	~30 (-CH ₃), ~53 (-OCH ₃)	CDCl_3

Infrared (IR) Spectroscopy

Compound	C=O Stretch (cm ⁻¹)	O-H or N-H Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
2-Chloro-2-methylpropanoic acid	~1710 (strong, sharp)	~2500-3300 (broad)	~600-800	~2980 (C-H stretch)
2-chloro-2-methylpropanoyl chloride	~1800 (strong, sharp)	-	~600-800	~2980 (C-H stretch)
2-chloro-2-methylpropanamide	~1650 (strong, sharp)	~3100-3500 (two bands)	~600-800	~1640 (N-H bend), ~2980 (C-H stretch)
Methyl 2-chloro-2-methylpropanoate	~1740 (strong, sharp)	-	~600-800	~1250 (C-O stretch), ~2980 (C-H stretch)

Mass Spectrometry (MS)

Compound	Molecular Ion (M ⁺) Peak (m/z)	Key Fragment Ions (m/z)
2-Chloro-2-methylpropanoic acid	122/124 (isotope pattern)	77 [M-COOH] ⁺ , 57 [C(CH ₃) ₂] ⁺
2-chloro-2-methylpropanoyl chloride	140/142/144 (isotope pattern)	105 [M-Cl] ⁺ , 77 [M-COCl] ⁺ , 57 [C(CH ₃) ₂] ⁺
2-chloro-2-methylpropanamide	121/123 (isotope pattern)	77 [M-CONH ₂] ⁺ , 57 [C(CH ₃) ₂] ⁺
Methyl 2-chloro-2-methylpropanoate	136/138 (isotope pattern)	105 [M-OCH ₃] ⁺ , 77 [M-COOCH ₃] ⁺ , 59 [COOCH ₃] ⁺ , 57 [C(CH ₃) ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Chloro-2-methylpropanoic acid** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample or a few drops of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. For solid samples, ensure complete dissolution; filtration through a small cotton plug in a Pasteur pipette may be necessary to remove any particulate matter.[1] [2]
- Instrument Setup: The NMR spectrometer is typically a 300 or 500 MHz instrument. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
- ^1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method for Solids): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.[3]
- Sample Preparation (Liquid Film Method for Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

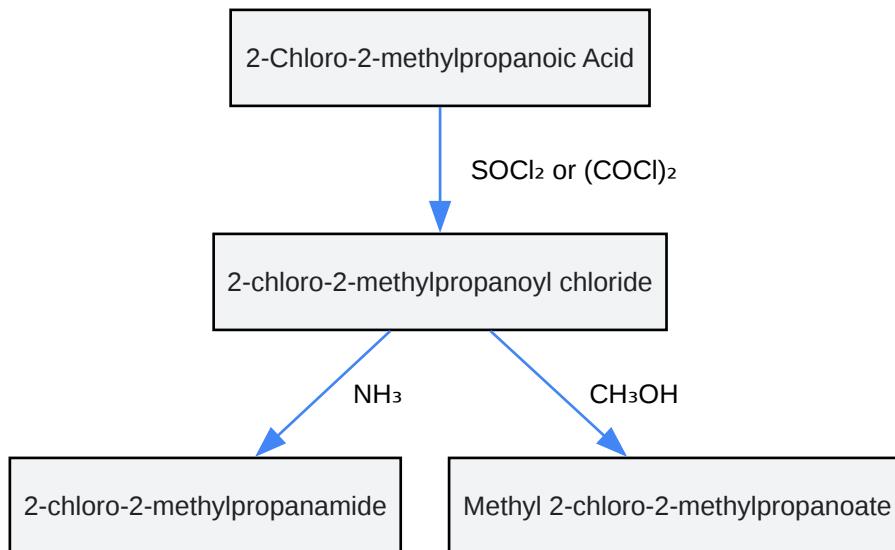
- Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile liquid samples.
- Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

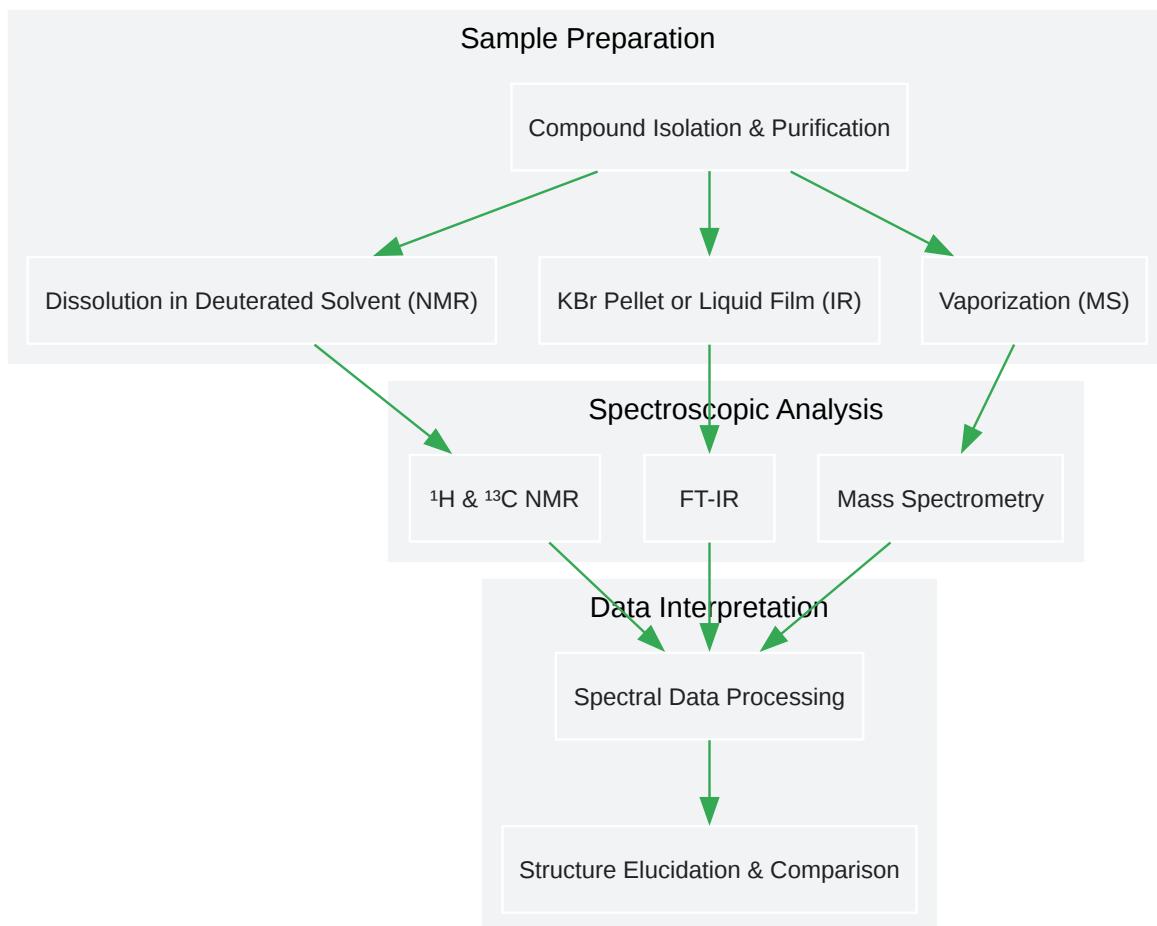
Visualizations

The following diagrams illustrate the relationships between the compounds and the general workflow for their spectroscopic analysis.



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Derivative Synthesis Pathway

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